
An In-depth Technical Guide to the
Pharmacological Profile of Lonazolac Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lonazolac

Cat. No.: B1214889 Get Quote

Lonazolac calcium is a non-steroidal anti-inflammatory drug (NSAID) recognized for its anti-

inflammatory, analgesic, and antipyretic properties.[1][2][3] Chemically, it is the calcium salt of

[3-(p-chlorophenyl)-1-phenylpyrazole-4]-acetic acid.[4] This guide provides a comprehensive

overview of its pharmacological profile, intended for researchers, scientists, and professionals

in drug development.

Physicochemical Properties
Lonazolac is a monocarboxylic acid, specifically an acetic acid derivative with a 3-(4-

chlorophenyl)-1-phenylpyrazol-4-yl group.[5] The calcium salt form is slightly soluble in water. A

comparison of its physical parameters with other NSAIDs like indomethacin and diclofenac

indicates a good absorption profile in humans, partly due to its permeability coefficient.
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Property Value Reference

Lonazolac (Parent Compound)

Molecular Formula C17H13ClN2O2

Molecular Weight 312.75 g/mol

pKa 4.3

Melting Point 150-151°C

Lonazolac Calcium Salt

Molecular Formula C34H24CaCl2N4O4

Molecular Weight 663.56 g/mol

Melting Point
270-290°C (with

decomposition)

Mechanism of Action
The primary mechanism of action for Lonazolac, consistent with other NSAIDs, is the inhibition

of prostaglandin synthesis. It achieves this by blocking the activity of the cyclooxygenase

(COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting

arachidonic acid into prostaglandin precursors. This inhibition of prostaglandin synthesis is the

basis for its analgesic, antipyretic, and anti-inflammatory effects.
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Mechanism of Action of Lonazolac.

Pharmacodynamics
Lonazolac exhibits dose-dependent anti-inflammatory effects. Clinical studies on

experimentally induced acute dermatitis in humans have shown its efficacy in reducing both

inflammatory erythema and edema. Its effects on skin inflammation are considered superior to

some comparable anti-inflammatory drugs. Research on Lonazolac analogues has also

focused on developing compounds with higher selectivity for COX-2, aiming to reduce

gastrointestinal side effects associated with COX-1 inhibition.
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Pharmacokinetics
The pharmacokinetics of Lonazolac calcium have been studied in various populations,

including young healthy volunteers, elderly patients, and patients with renal impairment.

Absorption, Distribution, Metabolism, and Elimination
(ADME)

Absorption: Lonazolac is well absorbed after oral administration. The onset of action is

typically within 30 to 60 minutes.

Distribution: Like many NSAIDs, Lonazolac is highly bound to plasma proteins, which

restricts its distribution primarily to extracellular spaces. Its apparent volume of distribution is

generally low. Concentrations in synovial fluid are about half of those found in serum.

Metabolism: The drug is metabolized in the liver, with its main serum metabolite being M1,

which is pharmacologically inactive.

Elimination: Lonazolac and its M1 metabolite typically show a biphasic elimination pattern.

Renal excretion of the unchanged drug is minimal. While some accumulation of the inactive

M1 metabolite can occur in elderly patients and those with renal impairment, Lonazolac
itself does not tend to accumulate upon multiple dosing due to a rapid initial elimination

phase. No Lonazolac is found in breast milk, though some of its inactive metabolite is

transferred.
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Pharmacokinetic Profile of Lonazolac.

Pharmacokinetic Parameters
Parameter Population Value Reference

Terminal Half-Life (t½) Young Volunteers ~6 hours

Elderly Patients ~12 hours

Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the inhibitory activity of Lonazolac and its analogues

against COX-1 and COX-2 isoforms.
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Objective: To measure the concentration of the drug required to inhibit 50% of the enzyme's

activity (IC50).

Methodology:

Human recombinant COX-1 and COX-2 enzymes are used.

The drug (e.g., Lonazolac, analogues, or reference compounds like celecoxib) is

incubated with the enzyme.

Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

The enzymatic activity is measured, often by quantifying the production of prostaglandin

E2 (PGE2) using an enzyme immunoassay (EIA).

A dose-response curve is generated to calculate the IC50 values for each COX isoform.

The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced
Rat Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a

compound.

Objective: To assess the ability of Lonazolac to reduce acute inflammation in an animal

model.

Methodology:

A group of rats is administered the test compound (Lonazolac) or a reference drug (e.g.,

indomethacin, celecoxib) orally at a specific dose (e.g., 100 mg/kg). A control group

receives only the vehicle.

After a set period (e.g., 1 hour), inflammation is induced by injecting a small amount of

carrageenan solution into the sub-plantar tissue of one of the hind paws.
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The volume of the paw is measured at various time points after the carrageenan injection

(e.g., 1, 3, 4, 8, and 12 hours) using a plethysmometer.

The percentage of inhibition of edema is calculated for each group relative to the control

group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the mean paw

volume increase in the control group and Wt is the mean increase in the treated group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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